molecular formula C8H8BrNO2 B189847 Ethyl 3-bromoisonicotinate CAS No. 13959-01-8

Ethyl 3-bromoisonicotinate

Cat. No.: B189847
CAS No.: 13959-01-8
M. Wt: 230.06 g/mol
InChI Key: KAJIRIIDTCRPKH-UHFFFAOYSA-N
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Description

Ethyl 3-bromoisonicotinate (CAS 13959-01-8) is a high-purity (98%) chemical reagent exclusively for research applications. This compound serves as a key synthetic intermediate and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its molecular structure, featuring a bromine atom on the pyridine ring, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for creating carbon-carbon bonds in complex, biologically active molecules . The presence of the ester group allows for further functionalization, enhancing its utility in the design of novel chemical entities, especially in the preparation of various pyridine derivatives widely used in medicinal chemistry and drug discovery . Structural and computational studies, including Hirshfeld surface analysis and DFT calculations, have been performed on similar isonicotinate compounds to understand their solid-state interactions and electronic properties, underscoring their relevance in materials science . Furthermore, related bromoisonicotinate derivatives have been synthesized and investigated for their potential biological activities, such as antibacterial efficacy against resistant bacterial strains, highlighting the potential of this chemical class in therapeutic development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; refer to the Safety Data Sheet for proper handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJIRIIDTCRPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568952
Record name Ethyl 3-bromopyridine-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40568952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13959-01-8
Record name Ethyl 3-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Bromoisonicotinate and Analogues

Direct Esterification Approaches

The most straightforward route to ethyl 3-bromoisonicotinate is the direct esterification of 3-bromoisonicotinic acid. This method, an example of the classic Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol under acidic conditions. wikipedia.org

The direct reaction between 3-bromoisonicotinic acid and ethanol (B145695) produces this compound and water. acs.org This reaction is a reversible equilibrium. wikipedia.orgmasterorganicchemistry.com To drive the reaction toward the product side, it is typically conducted under reflux, and an excess of the alcohol reactant (ethanol) is often used, which can also serve as the solvent. masterorganicchemistry.comoperachem.commasterorganicchemistry.com

A documented laboratory procedure involves refluxing a solution of 3-bromoisonicotinic acid in ethanol with a catalytic amount of sulfuric acid for 12 hours. acs.org After the reaction reaches completion, the excess ethanol is removed, and the mixture is neutralized. The final product is then extracted using an organic solvent like dichloromethane. acs.org

Acid catalysts are essential for Fischer esterification as they protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Lewis Acids: Lewis acids such as scandium(III) triflate and boron trifluoride (BF₃) can also catalyze the reaction. wikipedia.orgoperachem.com

Other Reagents: An alternative to direct acid catalysis involves converting the carboxylic acid to a more reactive intermediate. For instance, treatment with thionyl chloride (SOCl₂) converts 5-bromo-2-nitroisonicotinic acid into its acyl chloride, which then readily reacts with methanol (B129727) to form the corresponding methyl ester with high yield (85%). google.com A similar principle could be applied for the synthesis of the ethyl ester.

Moisture-Tolerant Catalysts: Research has explored moisture-tolerant catalysts, such as certain zirconium complexes, for esterification. However, studies have shown that while these catalysts are effective for many aromatic and aliphatic carboxylic acids, they may fail to produce esters from substrates with pyridine (B92270) backbones. nih.govacs.org

Catalyst SystemReactantsConditionsYieldReference(s)
Sulfuric Acid (H₂SO₄)3-Bromoisonicotinic acid, EthanolReflux, 12 hoursNot specified acs.org
Thionyl Chloride (SOCl₂)5-Bromo-2-nitroisonicotinic acid, MethanolReflux, 2.5 hours85% (for methyl ester) google.com
para-Toluenesulfonic acid (p-TsOH)Hippuric acid, CyclohexanolReflux in Toluene with Dean-Stark trap96% operachem.com

Esterification of 3-Bromoisonicotinic Acid with Ethanol

Bromination Strategies for Pyridine Derivatives

An alternative synthetic route involves introducing the bromine atom onto the pyridine ring of a pre-existing ethyl isonicotinate (B8489971) precursor. The primary challenge in this approach is achieving regioselectivity, as the electron-withdrawing nature of the ester group deactivates the pyridine ring towards electrophilic aromatic substitution.

Direct electrophilic bromination of ethyl isonicotinate is difficult and often results in poor regioselectivity. smolecule.com The pyridine ring is electron-deficient, and the ester group at the 4-position further deactivates positions 3 and 5. Therefore, specialized methods are required to achieve selective bromination at the 3-position.

A highly effective, modern approach involves the temporary transformation of the pyridine ring into a more reactive intermediate. nih.gov A "one-pot" protocol utilizes a modified Zincke reaction, where the pyridine is converted into a polarized azatriene intermediate, known as a Zincke imine. This intermediate behaves like an electron-rich aromatic system, readily undergoing electrophilic substitution. Subsequent ring-closing smoothly regenerates the pyridine ring, now halogenated at the 3-position. This method has been shown to be highly 3-selective across a range of substituted pyridines. nih.gov For a 3,5-disubstituted pyridine, this method yielded the 3-bromo product with >20:1 selectivity when conducted at -78°C. nih.gov

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, acting as a source of electrophilic bromine. organic-chemistry.org Its application in the synthesis of bromopyridines depends heavily on the substrate's nature and the reaction conditions.

For Activated Pyridines: In pyridines bearing electron-donating groups (e.g., amino, hydroxy), NBS facilitates regioselective bromination, often in high yields. thieme-connect.com The reactivity follows the order of amino > hydroxy > methoxy (B1213986) substituents. thieme-connect.com

For Deactivated Pyridines: For electron-deficient pyridines like ethyl isonicotinate, standard NBS bromination is often ineffective. smolecule.com However, NBS is the key brominating agent in the Zincke imine strategy. nih.gov In this context, NBS acts as the electrophile that attacks the electron-rich Zincke imine intermediate. The reaction conditions, particularly temperature, can be fine-tuned to maximize selectivity. For example, lowering the temperature from room temperature to -78°C significantly improved the regioselectivity of the bromination step. nih.gov

Radical Bromination: It is important to note that in the presence of radical initiators, NBS is typically used for benzylic or allylic brominations rather than aromatic ring substitution. thieme-connect.com Early attempts to use NBS with UV light for the bromination of ethyl isonicotinate were hampered by poor regioselectivity and decomposition. smolecule.com

Bromination MethodSubstrate TypeReagentKey ConditionsSelectivity/OutcomeReference(s)
Zincke Imine IntermediateElectron-deficient pyridinesNBSCH₂Cl₂, -78 °CHigh 3-position selectivity (>20:1) nih.gov
Electrophilic SubstitutionActivated pyridines (e.g., aminopyridines)NBSVarious solvents, darknessRegioselective, high yields thieme-connect.com
Radical BrominationAlkylpyridines (side-chain)NBS, Radical InitiatorCCl₄, lightPoor ring regioselectivity, side-chain bromination smolecule.comthieme-connect.com

Regioselective Bromination of Ethyl Isonicotinate Precursors

Considerations for Yield Optimization and Reaction Efficiency

For direct esterification , several strategies can be employed:

Le Châtelier's Principle: Since Fischer esterification is an equilibrium process, the yield can be increased by using a large excess of one reactant, typically the more cost-effective alcohol. operachem.commasterorganicchemistry.com One study noted that increasing from equimolar reactants to a 10-fold excess of alcohol increased the yield from 65% to 97%. masterorganicchemistry.com

Water Removal: The continuous removal of water, a byproduct of the reaction, will shift the equilibrium towards the products. wikipedia.orgscienceready.com.au This can be achieved by using a dehydrating agent like concentrated sulfuric acid or by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. operachem.comscienceready.com.au

Catalyst Choice: The choice and amount of catalyst can impact reaction time and conditions. While traditional acid catalysts are effective, they require neutralization during workup. scienceready.com.augoogle.com The development of reusable or more benign catalytic systems is an ongoing area of research.

For bromination strategies , optimization hinges on controlling selectivity:

Temperature Control: As demonstrated in the Zincke imine approach, temperature is a crucial variable. Lowering the reaction temperature can significantly enhance regioselectivity and, consequently, the yield of the desired isomer. nih.gov

Reagent Stoichiometry: Careful control over the amount of brominating agent (e.g., NBS) is necessary to prevent over-halogenation, especially when dealing with more activated substrates. thieme-connect.com

Improving reaction efficiency also involves considering factors like atom economy and process simplification. One-pot reactions, such as the Zincke halogenation protocol, are highly efficient as they reduce the number of intermediate isolation and purification steps, saving time, solvents, and materials. nih.gov

Advanced Reactivity and Mechanistic Investigations of Ethyl 3 Bromoisonicotinate

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the ester group at the 4-position facilitates nucleophilic aromatic substitution (SNAr) at the C-3 position by activating the carbon-bromine bond.

Elucidation of Bromine as a Leaving Group in Pyridine Systems

In the context of nucleophilic substitution reactions, the bromine atom at the 3-position of the pyridine ring in ethyl 3-bromoisonicotinate functions as an effective leaving group. The stability of the resulting bromide ion, a weak base, makes it readily displaceable by a wide range of nucleophiles. rammohancollege.ac.in The reactivity of the C-Br bond is enhanced by the electron-withdrawing character of the pyridine nitrogen and the para-positioned ester group, which polarizes the carbon-bromine bond and stabilizes the transition state of the substitution reaction. uci.edu This inherent reactivity makes 3-halopyridines, such as this compound, valuable substrates for introducing diverse functionalities onto the pyridine core. The general order of reactivity for halogens as leaving groups in these systems follows the trend I > Br > Cl > F, reflecting the strength of the carbon-halogen bond and the stability of the corresponding halide anion. libretexts.org

Formation of 3-Azidoisonicotinates and 3-Cyanoisonicotinates via Nucleophilic Displacement

The amenability of the bromine atom to nucleophilic displacement is practically demonstrated in the synthesis of 3-azido- and 3-cyanoisonicotinates. The reaction of this compound with sodium azide (B81097) allows for the introduction of the azido (B1232118) group, a versatile functional group that can participate in various subsequent transformations such as cycloadditions or reductions to form amines. Similarly, treatment with a cyanide source, such as potassium cyanide, results in the formation of the corresponding 3-cyanoisonicotinate. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

Below is a table summarizing typical reaction conditions for the synthesis of related methyl isonicotinate (B8489971) derivatives, which are analogous to the ethyl ester.

Cross-Coupling Reactions (C-C, C-N, C-O Bond Formation)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov this compound is an excellent substrate for these transformations, enabling the introduction of a wide array of substituents at the 3-position of the pyridine ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful method for forming carbon-carbon bonds. mdpi.comnih.gov this compound can be effectively coupled with various aryl- and vinylboronic acids or their corresponding esters under Suzuki-Miyaura conditions. beilstein-journals.org These reactions are typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor, in the presence of a base. nih.govmdpi.com The reaction offers a versatile route to 3-aryl- and 3-vinylisonicotinates, which are important scaffolds in medicinal chemistry and materials science.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. mdpi.com

Sonogashira Coupling Reactions and Alkyne Introduction Strategies

The Sonogashira coupling reaction provides a direct and efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. numberanalytics.comwikipedia.org This reaction, typically catalyzed by a combination of a palladium complex and a copper(I) salt, allows for the introduction of alkynyl moieties onto the pyridine ring of this compound. nrochemistry.com

The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgnrochemistry.com The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to yield the 3-alkynylisonicotinate product. nrochemistry.comumb.edu This methodology is highly valuable for the synthesis of functionalized alkynes, which are key intermediates in the preparation of more complex molecules. organic-chemistry.org

A summary of typical Sonogashira coupling conditions is presented below.

Other Transition Metal-Catalyzed Coupling Transformations

Beyond Suzuki-Miyaura and Sonogashira couplings, this compound can participate in a variety of other transition metal-catalyzed reactions to form C-C, C-N, and C-O bonds. These transformations further highlight the versatility of this building block in organic synthesis. eie.grnih.gov For instance, palladium-catalyzed domino reactions have been employed to construct complex heterocyclic systems, where the bromine atom can act as a directing group. Other notable cross-coupling reactions include the Stille, Heck, and Buchwald-Hartwig amination reactions, which allow for the introduction of organotin reagents, alkenes, and amines, respectively. eie.grumb.edu These reactions significantly expand the synthetic utility of this compound, providing access to a diverse range of substituted pyridine derivatives. mdpi.com

Hydrolysis Reactions of the Ester Moiety

The ethyl ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be achieved under both acidic and basic conditions, each following a distinct mechanistic pathway.

The acid-catalyzed hydrolysis of this compound is a reversible reaction that results in the formation of 3-bromoisonicotinic acid and ethanol (B145695). libretexts.org The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid, which acts as a catalyst. chemguide.co.uk To favor the formation of the products, the reaction is often performed with a large excess of water, shifting the equilibrium position according to Le Chatelier's principle. libretexts.org

The accepted mechanism for this transformation is the bimolecular acyl-oxygen cleavage mechanism (AAC2). viu.ca The process is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent attack by water leads to the formation of a tetrahedral intermediate. A proton is then transferred from the attacking water molecule to the ethoxy oxygen, converting the ethoxy group into a better leaving group (ethanol). Finally, the elimination of ethanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, 3-bromoisonicotinic acid. libretexts.orgchemguide.co.uk

Table 1: Typical Conditions for Acid-Catalyzed Hydrolysis

ParameterConditionPurpose
Catalyst Dilute HCl or H₂SO₄To protonate the carbonyl group and increase its reactivity.
Solvent Water (often in large excess)Acts as the nucleophile and shifts the equilibrium towards products.
Temperature RefluxTo increase the reaction rate of this typically slow process.

Base-mediated hydrolysis, also known as saponification, provides an alternative and often more efficient pathway for converting this compound to its corresponding carboxylate salt. wikipedia.org Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible. chemistrysteps.com The process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.org

The mechanism is a bimolecular acyl-oxygen cleavage (BAC2). epa.gov It begins with the nucleophilic attack of a hydroxide ion (⁻OH) on the electrophilic carbonyl carbon of the ester. wikipedia.org This addition step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group. In the final, crucial step, the highly basic ethoxide ion deprotonates the newly formed 3-bromoisonicotinic acid in a rapid and irreversible acid-base reaction. This step produces ethanol and the sodium or potassium salt of 3-bromoisonicotinic acid. chemistrysteps.com The formation of the resonance-stabilized carboxylate anion, which is resistant to further nucleophilic attack, drives the reaction to completion. libretexts.org

Table 2: Typical Conditions for Base-Mediated Hydrolysis (Saponification)

ParameterConditionPurpose
Reagent Aqueous NaOH or KOHProvides the hydroxide nucleophile.
Solvent Water/Alcohol mixtureTo ensure solubility of both the ester and the hydroxide salt.
Temperature Heating (e.g., 70°C to reflux)To increase the reaction rate.
Work-up AcidificationTo protonate the carboxylate salt and isolate the free 3-bromoisonicotinic acid, if desired.

Acid-Catalyzed Hydrolysis to 3-Bromoisonicotinic Acid

Mechanistic Studies and Reaction Pathway Elucidation

To confirm the proposed mechanisms for reactions like the hydrolysis of this compound, chemists employ a variety of advanced investigative techniques. These methods provide detailed insights into transition states, intermediates, and the specific bonds being formed or broken during the reaction.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. kcl.ac.uk In the context of ester hydrolysis, labeling with heavy oxygen (¹⁸O) is particularly informative. chemistrysteps.com

¹⁸O Labeling: If the hydrolysis of this compound is performed in water enriched with ¹⁸O (H₂¹⁸O), the ¹⁸O atom is incorporated into the carboxylic acid product (3-bromoisonicotinic acid). Conversely, if the ester's ether oxygen is labeled with ¹⁸O, this label is found exclusively in the ethanol product upon hydrolysis. libretexts.org These outcomes unequivocally support the acyl-oxygen cleavage mechanism (AAC2 and BAC2) and rule out an alternative SN2 pathway where the nucleophile would attack the ethyl group (alkyl-oxygen cleavage). chemistrysteps.com

¹³C-Labeled Reagents: Using this compound synthesized with a ¹³C label at the carbonyl carbon allows for tracking this specific carbon atom through the reaction sequence using ¹³C NMR spectroscopy or mass spectrometry. scispace.com This can confirm that the ester's carbonyl group is retained in the final carboxylic acid product.

Deuterated Solvents: Performing the reaction in a deuterated solvent like deuterium (B1214612) oxide (D₂O) is used to investigate the role of proton transfers in the reaction mechanism, primarily through the analysis of solvent isotope effects. acs.orgnih.gov

Table 3: Isotopic Labeling Techniques in Ester Hydrolysis Studies

IsotopeLabeling PositionInformation Gained
¹⁸O Solvent (H₂¹⁸O) or Ester Ether OxygenConfirms acyl-oxygen bond cleavage, distinguishing between AAC2/BAC2 and SN2 mechanisms. chemistrysteps.comlibretexts.org
¹³C Ester Carbonyl CarbonTracks the carbon skeleton to ensure no rearrangements occur and confirms the origin of the carboxylic acid carbon. orgsyn.org
²H (Deuterium) Solvent (D₂O)Used to determine the solvent kinetic isotope effect and probe the involvement of proton transfer in the rate-determining step. nih.gov

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org It is a sensitive probe for bond breaking or formation at the labeled position in the rate-determining step of a reaction.

For the hydrolysis of this compound, a solvent isotope effect can be measured by comparing the reaction rate in H₂O (kH) versus D₂O (kD). nih.gov In acid-catalyzed hydrolysis, the initial protonation step is a rapid equilibrium. The subsequent steps, including the nucleophilic attack by water and proton transfers involving the tetrahedral intermediate, can be rate-limiting. A primary KIE (kH/kD > 1) is often observed, which indicates that a proton transfer is part of the rate-determining step. researchgate.net For example, studies on similar ester hydrolysis reactions have shown isotope effects of 1.5-3, suggesting that the transition states are stabilized by general acid-base proton bridges. nih.gov In contrast, for base-catalyzed hydrolysis, the KIE is typically smaller as the primary nucleophilic attack, not a proton transfer, is the rate-limiting step. rsc.org

Table 4: Interpreting Kinetic Isotope Effects (KIE) for Hydrolysis

Reaction TypeKIE MeasurementExpected Value (klight/kheavy)Interpretation
Acid-CatalyzedSolvent KIE (kH₂O/kD₂O)> 1 (typically 1.5-3)Indicates proton transfer is involved in the rate-determining step. nih.gov
Base-CatalyzedSolvent KIE (kH₂O/kD₂O)≈ 1Suggests proton transfer is not involved in the rate-determining step.
BothSecondary KIE (e.g., at α-carbon)0.8 - 1.2Probes changes in hybridization (sp² to sp³) at the carbonyl carbon in the transition state. wikipedia.org

Directly observing or trapping reactive intermediates provides compelling evidence for a proposed reaction mechanism. In ester hydrolysis, the key species of interest is the tetrahedral intermediate. While generally short-lived, its existence is strongly supported by the isotopic labeling and kinetic data. Under certain conditions, such as in cryo-solvents, analogous intermediates have been observed spectroscopically.

In the broader context of 3-halopyridine chemistry, more stable intermediates can sometimes be isolated. A notable example involves the reaction of pyridines via Zincke activation. chemrxiv.orgnih.gov This process involves activating the pyridine ring, followed by ring-opening to form a reactive acyclic intermediate known as a Zincke imine. chemrxiv.orgnsf.govnih.gov These imine intermediates are stable enough to be isolated and characterized before a subsequent ring-closing step. nih.gov While not a hydrolysis reaction, this methodology highlights that intermediates in pyridine derivative reactions can be trapped, providing definitive mechanistic insight into the behavior of this class of heterocycles. chemrxiv.org

Table 5: Methods for Studying Reaction Intermediates

MethodDescriptionApplication to this compound Chemistry
Spectroscopic Observation Using techniques like low-temperature NMR or IR to directly detect short-lived species.Potentially allows for the direct observation of the tetrahedral intermediate under specialized conditions.
Intermediate Trapping Adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product.In related pyridine chemistry, Zincke imine intermediates are trapped and isolated, demonstrating a powerful method for mechanistic elucidation. chemrxiv.orgnih.gov
Computational Modeling Using theoretical calculations to model the energy profile of the reaction, including the structures and stabilities of intermediates and transition states.Can provide detailed structural information on the tetrahedral intermediate and the transition states for its formation and collapse. nih.gov

Strategic Applications in Complex Organic Synthesis

Ethyl 3-bromoisonicotinate as a Versatile Building Block

The reactivity of this compound is primarily attributed to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions, and the electron-withdrawing nature of the ester group, which influences the reactivity of the pyridine (B92270) ring. cymitquimica.com These characteristics make it an ideal starting material for the synthesis of a wide array of functionalized molecules.

Construction of Heterocyclic Systems and Derived Architectures

This compound is extensively utilized in the synthesis of fused heterocyclic compounds, which are core structures in many biologically active molecules and functional materials. metu.edu.trsioc-journal.cnnou.edu.ng The bromine atom at the 3-position facilitates intramolecular cyclization reactions, leading to the formation of diverse heterocyclic frameworks. For instance, it can be a precursor for the synthesis of thieno[2,3-c]pyran-7-ones and pyrano[4,3-c]pyridin-1-ones through iodolactonization reactions of its alkynyl derivatives. unipa.it

Transition metal-catalyzed reactions, particularly those involving palladium, have proven to be highly effective in constructing fused systems from precursors derived from this compound. scholaris.camdpi.com These methods offer high efficiency and atom economy in the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn The synthesis of various fused heterocycles, including benzofurans, indoles, and quinolines, often employs strategies that can be adapted from building blocks like this compound. sioc-journal.cnnou.edu.ng

A notable application is in the synthesis of chromenopyridine scaffolds, which are present in numerous natural products and commercial drugs. mdpi.com The pyridine unit of this compound can be incorporated into these fused systems through various synthetic strategies, highlighting its importance in medicinal chemistry. mdpi.com

Synthesis of Diversified Pyridine Scaffolds

The pyridine scaffold is a privileged structure in drug discovery due to its presence in a vast number of bioactive compounds. mdpi.comresearchgate.netijnrd.org this compound serves as an excellent starting point for the synthesis of a diverse range of substituted pyridines. The bromine atom can be readily displaced or involved in cross-coupling reactions to introduce various functional groups onto the pyridine ring.

Suzuki-Miyaura cross-coupling reactions are a powerful tool for the arylation of this compound, leading to the formation of a C-C bond between the pyridine ring and an aryl group. nih.govresearchgate.net This methodology has been successfully employed to synthesize a library of arylated butyl 2-bromoisonicotinates, demonstrating the versatility of this approach. nih.govresearchgate.net

Furthermore, the ester group can be modified through reactions such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, providing additional points for diversification. This allows for the generation of a wide array of pyridine derivatives with varied substitution patterns and potential biological activities. researchgate.net

Domino and Cascade Reactions Employing this compound

Domino and cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient and elegant strategy in organic synthesis. scholaris.ca this compound and its derivatives are well-suited substrates for such transformations, enabling the rapid construction of complex molecular scaffolds.

Palladium-Catalyzed Domino Reactions for Heterocycle Formation (e.g., Isocoumarin (B1212949) Derivatives)

Palladium-catalyzed domino reactions have emerged as a powerful method for the synthesis of complex heterocycles. scholaris.cad-nb.infonih.gov A key example is the synthesis of isocoumarin derivatives. While direct examples using this compound are not explicitly detailed in the provided context, analogous reactions with mthis compound demonstrate the principle. In these reactions, a palladium catalyst, often in conjunction with a specific ligand, facilitates a cascade of events, such as a C-H activation followed by a coupling reaction, to form the isocoumarin core in a single operation. This approach highlights the potential of using this compound in similar domino sequences to access a variety of heterocyclic structures. The general strategy often involves the initial formation of a carbon-carbon or carbon-heteroatom bond at the 3-position, followed by an intramolecular cyclization.

Design and Synthesis of Multi-Component Reaction Products

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates structural features from each component. xjenza.orgnih.govmdpi.comcaltech.edu These reactions are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity. xjenza.orgnih.gov

This compound can be envisioned as a key component in the design of novel MCRs. Its reactive sites, the bromine atom and the electrophilic ester group, can participate in a sequence of reactions with other starting materials. For instance, the bromine could undergo a palladium-catalyzed coupling, and the resulting intermediate could then react with other components in the mixture. While specific MCRs involving this compound are not detailed in the provided search results, the principles of MCR design suggest its potential application. nih.gov The development of new MCRs often involves combining known reactive functionalities in novel ways, and the unique combination of a bromo-substituent and an ester on a pyridine ring makes this compound a promising candidate for such explorations.

Role in Medicinal Chemistry and Pharmaceutical Compound Development

Design and Synthesis of Drug Candidates

The chemical structure of ethyl 3-bromoisonicotinate makes it an ideal starting material for the design and synthesis of novel drug candidates. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular diversity through various organic reactions, such as Suzuki-Miyaura cross-coupling. nih.govchemimpex.com

This compound and its related analogs, such as methyl and butyl bromoisonicotinates, are pivotal intermediates in the synthesis of new antibacterial agents. chemimpex.com The general strategy involves using the bromo-isonicotinate core as a building block and introducing various aryl groups through palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction. nih.govmdpi.com For example, butyl 2-bromoisonicotinate has been synthesized via Fischer esterification of 2-bromo isonicotinic acid and subsequently arylated to create a series of derivatives. nih.govresearchgate.net This synthetic approach allows for the creation of a wide range of molecules where the properties can be fine-tuned to enhance antibacterial potency and target specificity. nih.govresearchgate.net The development of these synthetic compounds is critical as it offers the potential for superior characteristics and scalability compared to sourcing natural products. nih.govresearchgate.net

A significant focus of research into this compound derivatives has been their effectiveness against multidrug-resistant bacteria, which pose a major global health threat. nih.govresearchgate.net Derivatives of bromoisonicotinates have demonstrated significant in vitro activity against clinically challenging pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. nih.govresearchgate.net

ESBLs are enzymes that can hydrolyze most beta-lactam antibiotics, including penicillins and cephalosporins, rendering them ineffective. plos.org Studies on derivatives of butyl 2-bromoisonicotinate showed potent antibacterial activity against clinical isolates of ESBL-producing E. coli ST405 and MRSA. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, highlight the potential of these compounds as therapeutic agents for difficult-to-treat infections. For instance, certain arylated derivatives of butyl 2-bromoisonicotinate were found to be the most effective against these resistant strains in a micro-broth dilution assay. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of a Bromoisonicotinate Derivative and its Arylated Products Against Resistant Bacteria This table is based on data for Butyl 2-bromoisonicotinate and its derivatives, which serve as examples for the potential of the bromoisonicotinate scaffold.

Compound Target Pathogen MIC (mg/mL) MBC (mg/mL)
5c (a derivative) XDR-S. Typhi 12.5 25
5d (a derivative) XDR-S. Typhi 6.25 12.5

Data sourced from a study on related pyrazine (B50134) carboxamides, illustrating the potential of such derivatives. mdpi.com

Beyond their antibacterial applications, derivatives of the bromoisonicotinate scaffold are also being investigated for their potential anti-inflammatory effects. chemimpex.com Chronic inflammation is associated with a wide range of diseases, creating a need for new and effective anti-inflammatory agents. nih.gov The structural framework of these compounds allows for modifications that could lead to the development of new treatments for chronic inflammatory conditions. Research in this area is ongoing, exploring how different substitutions on the pyridine ring influence the compound's ability to modulate inflammatory pathways. nih.govmdpi.com

Efficacy against Resistant Bacterial Strains (e.g., MRSA, ESBL-Producing Escherichia coli)

Mechanistic Insights into Biological Activity

Understanding the mechanism of action is crucial for the rational design of more effective drugs. Research into this compound derivatives has utilized both biological assays and computational methods to elucidate how these compounds exert their effects at a molecular level.

The primary antibacterial mechanism for derivatives of bromoisonicotinates is believed to be the disruption of bacterial cell wall synthesis and function. The bacterial cell wall, composed mainly of peptidoglycan, is essential for maintaining cell integrity and protecting the bacterium from osmotic stress. creative-biolabs.comlumenlearning.com Since mammalian cells lack a cell wall, it is an attractive and selective target for antibiotics. creative-biolabs.comlumenlearning.com The process of peptidoglycan biosynthesis is complex, involving several stages that can be inhibited by antibacterial agents. nih.gov It is hypothesized that bromoisonicotinate derivatives interfere with this pathway, possibly by inhibiting key enzymes like transpeptidases (also known as penicillin-binding proteins) that are responsible for cross-linking the peptide chains of the peptidoglycan, or other enzymes involved in the synthesis of its precursors. lumenlearning.com This interference weakens the cell wall, leading to cell lysis and bacterial death. creative-biolabs.com

To gain deeper insight into the interactions between this compound derivatives and their biological targets, researchers employ molecular docking simulations. This computational technique predicts the preferred orientation and binding affinity of a molecule when bound to a target protein. nih.govresearchgate.net

Docking studies have supported the hypothesis that these compounds target bacterial machinery. For example, derivatives of butyl 2-bromoisonicotinate have been docked against the E. coli 2Y2T protein, showing good binding energies and helping to validate their antibacterial activity. nih.govresearchgate.net Other related heterocyclic compounds have been docked against bacterial DNA gyrase, another essential bacterial enzyme, to evaluate their potential as novel antibacterial drugs. mdpi.com

Furthermore, the versatility of the isonicotinate (B8489971) scaffold has been explored for other therapeutic areas. Docking studies have been conducted on related compounds, such as ethyl 5-amino-2-bromoisonicotinate, against viral proteases. nih.gov Notably, this compound was docked with the main protease (Mpro or 3CLpro) of the COVID-19 virus (PDB ID: 6LU7), which is essential for viral replication. nih.govresearchgate.net The studies revealed a moderate binding affinity, suggesting that these derivatives could also be potential candidates for antiviral drug development. nih.gov

Table 2: Representative Molecular Docking Studies of Bromoisonicotinate Derivatives

Compound Derivative Target Protein Target PDB ID Binding Affinity (kcal/mol) Potential Application
Ethyl 5-amino-2-bromoisonicotinate COVID-19 Main Protease 6LU7 -5.4 Antiviral
Arylated Butyl 2-bromoisonicotinate E. coli protein 2Y2T Good binding energies reported Antibacterial

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

In Vivo Efficacy Studies of Derivatives in Disease Models

The therapeutic potential of derivatives originating from this compound has been demonstrated in various preclinical disease models, particularly in oncology.

A notable example is the compound IOR-160, a dual inhibitor of Casein Kinase 2 (CK2) and Histone Deacetylases (HDACs), which was synthesized using this compound. acs.org In a xenograft mouse model of human triple-negative breast cancer (MDA-MB-231), IOR-160 was shown to effectively reduce tumor growth. acs.org The study also confirmed the compound's dual mechanism of action in vivo by observing the inhibition of AKT phosphorylation and a significant increase in the acetylation of α-tubulin, which are key cellular signaling pathways. acs.org

Furthermore, patent literature describes methods for reducing tumor growth and proliferation in vivo by administering compounds derived from this compound, underscoring the role of this chemical scaffold in the development of new anticancer agents.

While not derived from the ethyl ester, a study on derivatives of the closely related Mthis compound (MBI) has shown in vivo efficacy in a mouse model of MRSA wound infection. These MBI derivatives were found to reduce the bacterial load and promote wound healing compared to untreated controls, suggesting a broader potential for bromoisonicotinate derivatives in treating bacterial infections.

Organometallic Derivatives in Pharmaceutical Applications

Organometallic compounds, particularly those involving tin, derived from isonicotinates have emerged as a significant area of research in pharmaceutical development. These derivatives are noted for their potential as antiproliferative drugs.

Synthesis and Biological Activity of Organotin Isonicotinate Derivatives

The synthesis of organotin(IV) isonicotinate derivatives is typically achieved through straightforward chemical reactions. A common method involves the reaction of an organotin(IV) halide, such as di- or triorganotin(IV) chlorides, with the potassium or sodium salt of the corresponding isonicotinic acid in an appropriate solvent like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov Another approach is the reaction of diorganotin oxides with the isonicotinic acid. maynoothuniversity.ie These reactions generally result in high yields of the desired organotin carboxylate complexes. researchgate.net

These organotin derivatives exhibit a wide spectrum of biological activities. Numerous reports have highlighted their potential as antimicrobial, antimalarial, antidiabetic, anti-inflammatory, and antitumor agents. researchgate.netnih.gov The coordination of the organotin(IV) moiety to the isonicotinate ligand often enhances the biological activity compared to the parent compounds. nih.gov For instance, tributyltin(IV) compounds have been shown to selectively induce a form of programmed cell death known as anoikis in human melanoma (A375) cells, which is crucial for preventing cancer dissemination. researchgate.net

Table 1: Reported Biological Activities of Organotin Isonicotinate Derivatives

Derivative Type Biological Activity Target/Model Source
Tributyltin(IV) isonicotinates Antiproliferative (selective anoikis induction) A375 human melanoma cells researchgate.net
Diorganotin(IV) and Triorganotin(IV) complexes Antitumor, Anti-inflammatory, Antifungal, Antimicrobial Various nih.gov
Diorganotin dinicotinates Antibacterial E. coli, S. aureus maynoothuniversity.ie
General Organotin(IV) carboxylates Antitumor, Antimicrobial Various

Role in Antiproliferative Drug Development

The development of organotin(IV) compounds as anticancer agents is a particularly active field of research. nih.govnih.gov These metallodrugs are considered promising alternatives to platinum-based therapies, potentially offering higher efficacy against resistant cancer cells, lower toxicity, and fewer side effects. nih.govsci-hub.se

The antiproliferative activity of organotin(IV) compounds is influenced by the number and nature of the organic groups attached to the tin atom. A general trend for cytotoxic effects has been observed: triorganotin(IV) compounds (R₃Sn⁺) typically show stronger activity than diorganotin(IV) (R₂Sn²⁺) compounds. nih.govsci-hub.se These compounds have demonstrated significant in vitro cytotoxicity against a variety of human tumor cell lines. nih.gov

The mechanism of action for their anticancer effects often involves the induction of apoptosis. nih.gov Studies have shown that certain organotin derivatives can trigger apoptosis by causing an accumulation of reactive oxygen species (ROS) and the subsequent collapse of the mitochondrial membrane potential. sci-hub.se This mitochondrial-dependent pathway is a key process in programmed cell death. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Organotin(IV) Derivatives

Compound Type Cancer Cell Line IC₅₀ (µM) Reference
Diorganotin(IV) complex HepG2 (Hepatocarcinoma) 0.284 sci-hub.se
Diorganotin(IV) complex HeLa (Cervix) Lower than Cisplatin sci-hub.se
Diorganotin(IV) complex MDA-MB-231 (Breast) Lower than Cisplatin sci-hub.se
Tributyltin(IV) isonicotinate MCF-7 (Breast Adenocarcinoma) Micromolar range researchgate.net
Tributyltin(IV) isonicotinate HCT116 (Colorectal Carcinoma) Micromolar range researchgate.net
Triphenyltin(IV) complex Sarcoma (Wistar rat) Most active of series nih.gov

Derivatization Strategies and Functional Group Transformations of Ethyl 3 Bromoisonicotinate

Introduction of Diverse Functional Groups

The reactivity of Ethyl 3-bromoisonicotinate is dominated by the carbon-bromine bond and the ester functionality. The bromine atom at the 3-position of the pyridine (B92270) ring is susceptible to replacement via various cross-coupling and nucleophilic substitution reactions, while the ethyl ester at the 4-position can be hydrolyzed or otherwise modified. This dual reactivity allows for a programmed, stepwise introduction of diverse chemical moieties.

The bromine atom, being a good leaving group, is the primary site for introducing new substituents onto the pyridine core. researchgate.net Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ester group, which facilitates nucleophilic aromatic substitution (SNAr) mechanisms. researchgate.net Furthermore, the C-Br bond is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Modifications Leading to Novel Compounds with Therapeutic Potential

The isonicotinate (B8489971) scaffold is a recognized pharmacophore present in numerous biologically active compounds. Strategic derivatization of this compound allows for the synthesis of novel molecules with potential therapeutic applications, including antibacterial and anti-inflammatory agents. researchgate.netacs.org

Research has shown that derivatives of bromo-isonicotinic acid esters can exhibit significant antibacterial activity. For instance, analogues such as butyl 2-bromoisonicotinate have demonstrated efficacy against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. researchgate.net The synthesis often involves initial modification of the ester group followed by arylation at the bromine position using palladium catalysts. This highlights a common strategy where the ester is first tailored (e.g., via transesterification) before substitution at the C-Br bond is performed to create a library of potential drug candidates.

Beyond antibacterial applications, derivatives are also explored for their anti-inflammatory properties, which could pave the way for new treatments for chronic inflammatory conditions. researchgate.netacs.org The ability to readily introduce a variety of functional groups allows for the fine-tuning of a molecule's biological activity and properties.

Synthesis of Substituted Ethyl Isonicotinates

The synthesis of substituted ethyl isonicotinates from this compound is achieved primarily through two major reaction pathways: nucleophilic substitution and metal-catalyzed cross-coupling. These methods provide access to a broad range of functionalized pyridine derivatives. researchgate.netrsc.org

Nucleophilic Substitution Reactions: The bromine atom on the electron-deficient pyridine ring can be displaced by a variety of nucleophiles. researchgate.netrsc.org This allows for the introduction of nitrogen-, oxygen-, and sulfur-based functional groups. For example, reactions with ammonia (B1221849) can introduce an amino group, a foundational step for further derivatization. nih.gov Similarly, nucleophiles like sodium azide (B81097) or potassium cyanide can be used to form the corresponding 3-azidoisonicotinate and 3-cyanoisonicotinate derivatives, respectively. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C and C-N bonds at the 3-position. Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are commonly employed. researchgate.net These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for building complex molecular architectures from the this compound starting material. For example, Sonogashira coupling can be used to introduce alkynyl groups, creating precursors for more complex heterocyclic systems. researchgate.net

Below is a table summarizing the key derivatization reactions for this compound.

Reaction TypeReagent/Catalyst ExampleFunctional Group IntroducedResulting Compound Class
Nucleophilic Aromatic Substitution Ammonia (NH₃)Amino (-NH₂)3-Amino-isonicotinates
Sodium Azide (NaN₃)Azido (B1232118) (-N₃)3-Azido-isonicotinates
Potassium Cyanide (KCN)Cyano (-CN)3-Cyano-isonicotinates
Suzuki Coupling Arylboronic acid / Pd catalystAryl group3-Aryl-isonicotinates
Sonogashira Coupling Terminal alkyne / Pd/Cu catalystAlkynyl group3-Alkynyl-isonicotinates
Buchwald-Hartwig Amination Amine / Pd catalystSubstituted amino group3-Amino-isonicotinates
Thioetherification Thiol / Ni or Cu catalystThioether (-SR)3-Thioether-isonicotinates

Formation of Coordination Complexes and Metal-Organic Frameworks

The structural features of this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. The pyridine nitrogen and the carboxylate oxygen atoms (often after hydrolysis of the ethyl ester to the corresponding carboxylic acid) can act as donor atoms to coordinate with metal ions. This allows for the construction of both discrete coordination complexes and extended, porous structures known as metal-organic frameworks (MOFs). kashanu.ac.ir

Ligand Design for Metal Complexation

Effective ligand design is crucial for selectively binding metal ions and forming stable complexes. nih.gov this compound, and more commonly its hydrolyzed form, 3-bromoisonicotinic acid, can function as a versatile ligand. The pyridine nitrogen acts as a soft donor site, while the carboxylate oxygen atoms are hard donors. mdpi.com This combination allows for coordination with a variety of transition metals, lanthanides, and main group elements. acs.orgmdpi.com

The molecule can act as a monodentate ligand through its pyridine nitrogen or as a bidentate or bridging ligand through its carboxylate group. doubtnut.com When both the nitrogen and carboxylate are involved in binding to a single metal center, it acts as a chelating ligand, which often results in a more stable complex due to the chelate effect. reddit.com The bromine atom can also be retained as a functional handle for post-synthesis modification of the complex or can be replaced by other functional groups prior to metal coordination to tune the electronic properties and steric profile of the ligand. nih.gov For example, replacing the bromine with a bulkier group can influence the geometry of the resulting metal complex.

Isonicotinates have been successfully used to create complexes with various metals like Ruthenium(II) for potential anticancer applications and Lanthanides for luminescent materials. acs.orgnih.gov The directional nature of the coordination bonds allows for predictable self-assembly of these ligands with metal ions into well-defined supramolecular structures. nih.gov

Integration into Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov Coordination-driven self-assembly, which uses metal-ligand bonds, is a primary strategy for building these architectures. nih.gov Pyridine carboxylates, the family to which this compound belongs, are widely used as organic linkers or "struts" in the construction of Metal-Organic Frameworks (MOFs). researchgate.netkashanu.ac.ir

MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic ligands (linkers). kashanu.ac.irresearchgate.net The geometry of the ligand and the coordination preference of the metal ion dictate the topology and pore size of the resulting framework. The bifunctional nature of isonicotinates (N-donor and O-donor) makes them excellent linkers for creating 1D, 2D, or 3D frameworks. kashanu.ac.irmdpi.com The introduction of substituents, such as the bromine atom in this compound, can functionalize the pores of the MOF, altering its properties for specific applications like gas storage, separation, or catalysis. researchgate.netacs.org

For instance, the self-assembly of isonicotinate ligands with metal ions can lead to the formation of discrete, finite structures like molecular squares or more extended, infinite networks. nih.govresearchgate.net Other non-covalent interactions, such as hydrogen bonding and π–π stacking, also play a crucial role in stabilizing the final supramolecular architecture. rsc.orgmdpi.com The ability to engineer these structures at the molecular level by choosing appropriate ligands and metal centers is a key aspect of crystal engineering. kashanu.ac.ir

Computational Chemistry and Theoretical Characterization

Intermolecular Interaction Analysis

No published data is available for this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to investigate and quantify intermolecular interactions within a crystal lattice. This analysis for a related compound, ethyl 5-amino-2-bromoisonicotinate, provides insight into the packing of molecules and the nature of the forces stabilizing the crystal structure. nih.govresearchgate.net By mapping properties onto this surface, a visual and quantitative understanding of close contacts between atoms of neighboring molecules is achieved.

Contacts involving the bromine atom, specifically bromine-hydrogen/hydrogen-bromine (Br···H/H···Br) interactions, are also substantial, contributing 20.9%. nih.govresearchgate.netiucr.org This highlights the role of the halogen atom in directing the crystal packing. Other notable interactions include oxygen-hydrogen/hydrogen-oxygen (O···H/H···O) at 11.2%, carbon-hydrogen/hydrogen-carbon (C···H/H···C) at 11.1%, and nitrogen-hydrogen/hydrogen-nitrogen (N···H/H···N) at 10.0%. nih.govresearchgate.netiucr.org The N···H/H···N contacts are particularly important as they are indicative of hydrogen bonding, with characteristic spikes in the fingerprint plot confirming the presence of N—H···N hydrogen bonds that link molecules into zigzag chains. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of Ethyl 5-amino-2-bromoisonicotinate

Intermolecular ContactContribution (%)
H···H33.2
Br···H/H···Br20.9
O···H/H···O11.2
C···H/H···C11.1
N···H/H···N10.0

Data sourced from references nih.govresearchgate.netiucr.org

Energy Frameworks for Total Interaction Energy Calculations

To further understand the energetics of the crystal packing, energy framework analysis is employed. This computational method calculates the interaction energies between a central molecule and its neighbors within a defined radius, providing a quantitative measure of the stability of the crystal structure. The calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT).

For the related compound ethyl 5-amino-2-bromoisonicotinate, the interaction energies were computed using the B3LYP/6-31G(d,p) model. nih.govresearchgate.netiucr.org This analysis partitions the total interaction energy (E_tot) into its constituent components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and repulsion (E_rep). nih.goviucr.org The dispersion energy, at -140.3 kJ mol⁻¹, is the most significant attractive force, indicating that van der Waals forces play a crucial role in the crystal's stability. nih.govresearchgate.netiucr.org The electrostatic energy also provides a substantial stabilizing contribution of -59.2 kJ mol⁻¹. nih.govresearchgate.netiucr.org

The total interaction energy for ethyl 5-amino-2-bromoisonicotinate was calculated to be -128.8 kJ mol⁻¹. nih.govresearchgate.netiucr.org The visualization of these energy frameworks, often depicted as cylinders connecting molecular pairs, shows that the dispersion and electrostatic components are dominant over the polarization component. researchgate.net The thickness of the cylinders is proportional to the strength of the interaction, providing a clear visual representation of the packing topology. scivisionpub.com

Table 2: Interaction Energy Components for Ethyl 5-amino-2-bromoisonicotinate

Energy ComponentValue (kJ mol⁻¹)
Electrostatic (E_ele)-59.2
Polarization (E_pol)-15.5
Dispersion (E_dis)-140.3
Repulsion (E_rep)107.2
Total (E_tot) -128.8

Data sourced from references nih.govresearchgate.netiucr.org

Advanced Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the connectivity and environment of atomic nuclei. For ethyl 3-bromoisonicotinate, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR methods, are employed for a complete structural assignment.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring.

The ethyl group characteristically displays a triplet and a quartet. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the three methyl protons.

The protons on the pyridine ring exhibit signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are influenced by the positions of the bromo and ethyl ester substituents. The proton at position 6 of the pyridine ring is expected to appear at a distinct chemical shift compared to the proton at position 2, due to the differing electronic effects of the adjacent substituents. The proton at position 5 will also have a characteristic signal. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Representative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~1.4 Triplet ~7.1
CH₂ ~4.4 Quartet ~7.1
H-5 ~7.8 Doublet ~4.9
H-2 ~8.7 Singlet -
H-6 ~8.8 Doublet ~4.9

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe their chemical environments. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying the analysis of the carbon framework. libretexts.org

For this compound, the ¹³C NMR spectrum will show distinct signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the five carbons of the pyridine ring. The chemical shifts of the pyridine ring carbons are particularly informative, with the carbon bearing the bromine atom (C-3) exhibiting a characteristic downfield shift. The carbonyl carbon appears at the lowest field due to its sp² hybridization and the deshielding effect of the two oxygen atoms. libretexts.org

Table 2: Representative ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
CH₃ ~14
CH₂ ~62
C-3 ~122
C-5 ~128
C-4 ~140
C-2 ~151
C-6 ~154
C=O ~164

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the triplet of the methyl group and the quartet of the methylene group would confirm their connectivity within the ethyl fragment. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the methylene protons would show a correlation to the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methylene protons of the ethyl group and the carbonyl carbon, as well as between the pyridine ring protons and the various ring carbons. e-bookshelf.de

These advanced techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound, confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. neu.edu.tr

Molecular Weight Verification and Fragmentation Pattern Analysis

In a typical mass spectrometry experiment, a molecule is ionized, often by electron impact (EI), which results in the formation of a molecular ion (M⁺). neu.edu.tr The mass of this ion corresponds to the molecular weight of the compound. For this compound, the presence of bromine is readily identified by a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks (M⁺ and M+2) of similar intensity, separated by two mass units.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this compound would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group. The fragmentation of the pyridine ring itself can also lead to characteristic fragment ions.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Description
[M]⁺ Molecular ion
[M - C₂H₅O]⁺ Loss of the ethoxy group
[M - COOC₂H₅]⁺ Loss of the ethyl ester group
[C₅H₃BrN]⁺ Bromopyridine fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₈H₈BrNO₂), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This technique is crucial for confirming the molecular formula of a newly synthesized compound and for providing unequivocal evidence of its identity. rsc.orgsemanticscholar.org

Vibrational Spectroscopy

Vibrational spectroscopy is a critical analytical method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the various functional groups present in this compound. iucr.org The absorption of IR radiation at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponds to the vibrational frequencies of specific bonds within the molecule. vscht.cz The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its molecular structure, which includes an ethyl ester group, a brominated pyridine ring, and various C-H bonds.

The key functional groups and their expected absorption regions are:

Aromatic C-H Stretching: The C-H bonds on the pyridine ring typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the ethyl group (-CH₂CH₃) exhibit stretching vibrations just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: The ester functional group features a strong and sharp absorption band corresponding to the C=O bond stretch. For aromatic esters, this peak is typically found in the region of 1730–1715 cm⁻¹. vscht.cz

Aromatic Ring Stretching: The carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the pyridine ring give rise to several absorption bands in the 1600–1400 cm⁻¹ region. vscht.cz

Ester C-O Stretching: The spectrum will also show strong bands corresponding to the asymmetric and symmetric stretching of the C-O single bonds of the ester group, which are typically observed in the 1300–1000 cm⁻¹ range. vscht.cz

C-Br Stretching: The vibration of the carbon-bromine bond is found at lower frequencies, typically in the fingerprint region below 800 cm⁻¹, though its specific assignment can be challenging without comparative spectra.

The following table summarizes the anticipated IR absorption bands for this compound based on its constituent functional groups.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100–3000Medium
Aliphatic C-HStretch< 3000Medium
Ester C=OStretch1730–1715Strong
Aromatic C=C, C=NStretch1600–1400Medium
Ester C-OStretch1300–1000Strong
C-BrStretch< 800Medium-Strong

This table is based on established characteristic infrared absorption frequencies for organic functional groups. vscht.cz

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. fiveable.me It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. uol.de

For a compound like this compound, growing a suitable single crystal allows for analysis by single-crystal X-ray diffraction (SC-XRD). This technique involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern. fiveable.meuol.de The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, which in turn reveals the precise coordinates of each atom. uol.de

A successful SC-XRD analysis of this compound would yield critical structural data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating block of the crystal lattice. fiveable.me

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell. fiveable.me

Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the ethyl ester substituent.

Bond Lengths and Angles: Precise measurements of all intramolecular bond lengths and angles.

While the technique is powerful, a published single-crystal X-ray structure for this compound specifically was not identified in a survey of available research literature. A study on the related compound, ethyl 5-amino-2-bromoisonicotinate, noted that no hits were found for ethyl 2-bromoisonicotinate or this compound fragments in the Cambridge Structural Database (CSD). researchgate.net

The data obtained from single-crystal XRD is essential for understanding how molecules of this compound arrange themselves in the crystal lattice. This arrangement, known as crystal packing, is governed by a variety of non-covalent intermolecular forces, collectively termed supramolecular interactions.

For this compound, several types of interactions would be of key interest in a crystallographic study:

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, forming directional interactions with Lewis basic atoms (such as the nitrogen or carbonyl oxygen) on adjacent molecules.

π–π Stacking: The electron-rich pyridine rings can stack on top of each other, an interaction that helps to stabilize the crystal structure.

Analyzing these interactions provides insight into the forces that determine the material's solid-state properties. While detailed analysis of the supramolecular assembly of this compound is contingent upon the successful determination of its crystal structure, the principles described here form the basis of such an investigation.

Emerging Research Directions and Future Perspectives for Ethyl 3 Bromoisonicotinate

Catalytic Applications in Novel Chemical Transformations

The reactivity of the carbon-bromine bond in ethyl 3-bromoisonicotinate makes it a prime substrate for a variety of catalytic cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The electron-withdrawing nature of the pyridine (B92270) ring and the ester group further activates the C-Br bond towards oxidative addition in catalytic cycles.

Recent research has demonstrated the utility of bromo-isonicotinate derivatives in palladium-catalyzed cross-coupling reactions. For instance, derivatives of bromo-isonicotinic acid have been successfully employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In these reactions, a palladium catalyst, often in the form of Pd(OAc)₂ or a similar precursor with a suitable ligand, facilitates the coupling of the bromo-isonicotinate with an organoboron reagent. One notable application involves the synthesis of arylated butyl 2-bromoisonicotinates, where a commercially available palladium catalyst was used to achieve good yields of the desired products. bldpharm.comresearchgate.net These reactions underscore the potential of this compound to serve as a scaffold for creating diverse molecular architectures.

Beyond the well-established Suzuki-Miyaura reaction, the reactivity of this compound opens the door to other novel catalytic transformations. The presence of the bromine atom allows for its participation in a range of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the introduction of alkynyl, vinyl, and amino functionalities, respectively. The development of more efficient and selective catalyst systems for these transformations, particularly those that are more environmentally benign and cost-effective, remains an active area of research.

Table 1: Examples of Catalytic Cross-Coupling Reactions Utilizing Bromo-isonicotinate Derivatives

Cross-Coupling ReactionCatalyst System (Example)Bond FormedPotential ApplicationReference
Suzuki-MiyauraPd(OAc)₂ / LigandC-C (Aryl)Synthesis of bi-aryl compounds bldpharm.comresearchgate.net
SonogashiraPdCl₂(PPh₃)₂ / CuIC-C (Alkynyl)Synthesis of alkynyl-substituted heterocycles
HeckPalladium CatalystC-C (Vinyl)Synthesis of vinyl-substituted pyridines
Buchwald-HartwigPalladium or Copper CatalystC-NSynthesis of amino-pyridines

Integration into Advanced Materials Science Research

The rigid and functionalizable nature of the pyridine ring in this compound makes it an attractive component for the design and synthesis of advanced materials. Its derivatives are being explored for their potential to impart specific electronic, optical, or structural properties to polymers and coordination complexes.

One of the most promising areas for the application of this compound in materials science is in the construction of Metal-Organic Frameworks (MOFs). chemscene.com MOFs are crystalline, porous materials composed of metal ions or clusters linked together by organic ligands. The specific geometry and functionality of the organic linker play a crucial role in determining the structure and properties of the resulting MOF. 3-Bromoisonicotinate has been identified as a potential organic linker for the synthesis of MOFs. rsc.org By replacing the bromine atom through further functionalization, it is possible to create tailored linkers that can coordinate with metal centers to form MOFs with desired pore sizes, surface areas, and chemical functionalities. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, derivatives of this compound are being investigated for their use in the development of functional polymers. The incorporation of the isonicotinate (B8489971) moiety into a polymer backbone can enhance its thermal stability, mechanical strength, and electronic properties. For instance, polymers containing such heterocyclic units are being explored for applications in coatings and electronic devices. The ability to further modify the pyridine ring post-polymerization, by leveraging the reactivity of any remaining functional groups, offers a pathway to creating smart materials that can respond to external stimuli.

Continued Development as a Precursor for Biologically Active Molecules

The pyridine nucleus is a common scaffold in many pharmaceutical compounds, and derivatives of isonicotinic acid have long been recognized for their diverse biological activities. this compound serves as a key starting material for the synthesis of a wide range of biologically active molecules, particularly in the realm of antimicrobial agents. researchgate.net

A significant body of research has focused on the synthesis of novel antibacterial agents derived from bromo-isonicotinates. A notable study detailed the synthesis of a series of arylated butyl 2-bromoisonicotinates via a Suzuki-Miyaura cross-coupling reaction. researchgate.net These compounds were subsequently evaluated for their in-vitro activity against clinically relevant, drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. researchgate.net The results demonstrated that some of the synthesized derivatives exhibited significant antibacterial activity, highlighting the potential of this chemical class to address the growing challenge of antimicrobial resistance. researchgate.net

The development of new derivatives of this compound continues to be a promising avenue for the discovery of new therapeutic agents. The versatility of the bromo-isonicotinate scaffold allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties. Molecular docking studies have also been employed to understand the potential interactions of these derivatives with biological targets, providing a rational basis for the design of more potent and selective drug candidates. researchgate.net

Table 2: Examples of Biologically Active Molecules Derived from Bromo-isonicotinates

Compound ClassBiological ActivityTarget Pathogen (Example)Research FindingReference
Arylated Butyl 2-bromoisonicotinatesAntibacterialMRSA, ESBL-producing E. coliSignificant in-vitro activity against resistant strains. researchgate.net
Nicotinic Acid DerivativesVariousVarious pathogensBroad antimicrobial potential. researchgate.net

Theoretical Prediction and Experimental Validation of Undiscovered Reactivities

While the reactivity of this compound in established reactions is well-documented, the exploration of its full chemical potential can be accelerated through the use of computational chemistry. wikipedia.org Theoretical predictions of novel reactivities, followed by experimental validation, represent a modern approach to synthetic chemistry that can lead to the discovery of new and unexpected transformations.

Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of this compound. wikipedia.org These calculations can provide insights into the molecule's frontier molecular orbitals, charge distribution, and bond dissociation energies, all of which are crucial for predicting its behavior in chemical reactions. For example, theoretical studies could be employed to identify the most likely sites for nucleophilic or electrophilic attack, predict the feasibility of novel cycloaddition reactions, or estimate the activation barriers for unconventional C-H functionalization pathways.

Although specific theoretical studies on the undiscovered reactivities of this compound are not yet widely reported, research on related halopyridines provides a strong foundation for such investigations. researchgate.net Quantum-chemical studies on the nucleophilic substitution of halogens in 2-halopyridines have been conducted to understand the reaction mechanisms. researchgate.net Similar computational approaches could be applied to this compound to explore its reactivity with a wide range of reagents under various conditions. The predictions generated from these theoretical studies can then guide experimental chemists in designing and testing new reactions in the laboratory, potentially leading to the discovery of novel synthetic methodologies and the creation of previously inaccessible molecules. This synergistic approach between theoretical prediction and experimental validation holds the key to unlocking the full synthetic potential of this compound.

Q & A

Q. Table 1: Example Reaction Conditions for Sonogashira Coupling

Catalyst SystemSolventTemp (°C)Yield (%)Purity (HPLC)
PdCl₂(PPh₃)₂/CuITHF7085>98%
Pd(PPh₃)₄/CuIDMF8078>95%

Basic Question: Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:
Essential techniques include:

  • ¹H/¹³C NMR : To confirm bromine substitution patterns and ester functionality. For example, the bromine at C3 in isonicotinate derivatives causes distinct deshielding in aromatic protons .
  • HPLC : To assess purity (>95% by area normalization) and monitor reaction progress .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragment analysis.
  • X-ray Crystallography (if crystals are obtainable): To resolve stereochemical ambiguities. Always report solvent, instrumentation, and calibration standards to ensure reproducibility .

Advanced Question: How can reaction conditions be systematically optimized for this compound in cross-coupling reactions?

Methodological Answer:
Use a Design of Experiments (DoE) approach:

Variables : Catalyst type (Pd vs. Ni), solvent polarity, temperature, and ligand ratio.

Response Metrics : Yield, purity, and reaction time.

Statistical Analysis : Apply ANOVA to identify significant factors. For example, Pd catalysts often outperform Ni in Suzuki-Miyaura couplings due to higher oxidative addition efficiency .

Validation : Replicate optimized conditions at least three times to confirm reproducibility .

Advanced Question: What mechanistic insights can guide the design of this compound in heterocyclic synthesis?

Methodological Answer:
The bromine at C3 acts as a directing group, facilitating regioselective functionalization. Key studies include:

  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps (e.g., oxidative addition in Pd-catalyzed reactions).
  • DFT Calculations : Model transition states to predict substituent effects on reactivity.
  • Competition Experiments : Compare reactivity with 3-chloro or 3-iodo analogs to assess halogen mobility .

Advanced Question: How should researchers address contradictions in reported reactivity or spectroscopic data for this compound derivatives?

Methodological Answer:

Replicate Experiments : Confirm results using identical conditions and reagents.

Purity Verification : Use HPLC to rule out impurities skewing NMR or reactivity data .

Contextual Analysis : Compare solvent, temperature, and catalyst systems across studies. For example, Pd leaching in aged catalysts may explain yield discrepancies .

Systematic Review : Publish negative results to clarify boundaries of reproducibility .

Advanced Question: What computational strategies are effective for predicting the reactivity of this compound in drug discovery?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis.
  • DFT/MD Simulations : Calculate activation energies for cross-coupling steps or hydrolysis susceptibility of the ester group.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Validate predictions with in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.